![molecular formula C25H19ClN4O3 B2541571 5-溴-1-(环丙基羰基)-6-[(3,5-二甲基哌啶-1-基)磺酰基]吲哚啉 CAS No. 1251616-48-4](/img/no-structure.png)

5-溴-1-(环丙基羰基)-6-[(3,5-二甲基哌啶-1-基)磺酰基]吲哚啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

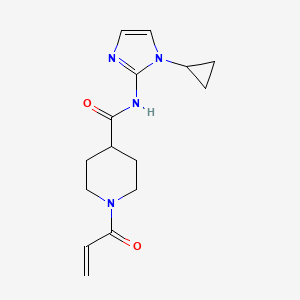

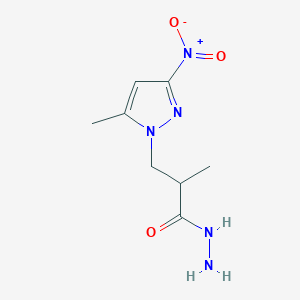

The compound "5-Bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline" is a chemically synthesized molecule that appears to be related to the indole family, a class of compounds known for their presence in various natural products and pharmaceuticals. Indoles are heterocyclic structures consisting of a benzene ring fused to a pyrrole ring and are known for their diverse biological activities.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and reagents. For instance, a related synthesis approach is described in the first paper, where 2-bromo(chloro)-3-selenyl(sulfenyl)indoles are synthesized via tandem reactions involving 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides . This method highlights the use of t-BuOLi and I(2) in DMSO to achieve the desired products with high regio-selectivity and good yields under transition-metal-free conditions. Although the specific compound is not synthesized in this paper, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. In the second paper, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, is characterized using X-ray single crystal diffraction . The study also employs Hirshfeld surface analysis to reveal intermolecular interactions and uses DFT to compare the structures of the monomer and dimer with experimental data. These techniques could be applied to analyze the molecular structure of "5-Bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline" to understand its electronic properties and stability.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions due to their reactive sites. The third paper reports a one-pot synthesis of 3,6-bis(5'-bromo-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione, which involves bromination and subsequent reaction with 5-bromoindole . This indicates that brominated indoles can be further functionalized, suggesting that the compound may also undergo similar reactions to introduce additional functional groups or to form more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The second paper provides insights into the thermal stability of a related compound, which is found to be stable up to 215°C . Spectroscopic tools, such as NMR and MS, are commonly used to characterize these compounds, as mentioned in the third paper . These methods could be used to determine the physical and chemical properties of "5-Bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline," including its stability, solubility, and reactivity.

科学研究应用

抗癌活性

一种新型的溴酚衍生物,其结构与查询化合物相似,且含有吲哚啉-2-酮部分,对人肺癌细胞系表现出显着的抗癌活性。研究发现,它能阻断细胞增殖,通过靶向细胞周期蛋白D1和CDK4诱导G0/G1细胞周期停滞,并通过多种生化途径触发细胞凋亡,包括激活caspase-3和PARP,增加Bax/Bcl-2比率,增强ROS生成,以及释放线粒体的细胞色素c。这些作用是通过PI3K/Akt途径的失活和MAPK信号通路的激活来介导的,表明该化合物作为抗癌药物的潜力(Guo et al., 2018)。

合成和生物学评估

对类似于5-溴-1-(环丙基羰基)-6-[(3,5-二甲基哌啶-1-基)磺酰基]吲哚啉的化合物的合成和生物学评估的研究,导致发现了具有抗炎和镇痛活性的有效分子。微波辅助合成技术已被用于创建吲哚和呋喃衍生物,显示出有希望的抗炎和镇痛作用,突出了这些化合物在治疗应用中的潜力(Sondhi et al., 2007)。

神经系统疾病治疗

3-(哌嗪基甲基)吲哚衍生物作为5-羟色胺6 (5-HT6)受体拮抗剂的优化,导致发现了一种对5-HT6受体具有高亲和力和选择性的新型化合物,显示出治疗认知障碍的潜力。该化合物在临床前疗效研究中显示出有希望的结果,特别是与其他药物联合使用时,表明其治疗阿尔茨海默病等疾病的潜力(Nirogi et al., 2017)。

新型合成方法

研究还集中于创建吲哚衍生物的新型合成方法,包括在不需要保护基团的情况下,钯催化的卤代吲哚羰基化。该方法能够有效合成各种吲哚羧酸衍生物,有助于开发中枢神经系统活性化合物,并突出了化学合成的创新途径(Kumar et al., 2004)。

晶体结构和表征

对类似化合物的晶体结构和表征的研究,提供了对其分子相互作用的见解,为靶向治疗剂的开发铺平了道路。涉及X射线衍射、赫施菲尔德表面分析和DFT计算的研究,有助于更深入地了解这些分子的结构和电子性质,这对于设计具有特定生物活性的药物至关重要(Barakat et al., 2017)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline involves the reaction of 5-bromoindoline-2-carboxylic acid with cyclopropylcarbonyl chloride, followed by the reaction of the resulting compound with 3,5-dimethylpiperidin-1-amine and sulfonyl chloride.", "Starting Materials": [ "5-bromoindoline-2-carboxylic acid", "cyclopropylcarbonyl chloride", "3,5-dimethylpiperidin-1-amine", "sulfonyl chloride", "base (e.g. triethylamine)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: 5-bromoindoline-2-carboxylic acid is reacted with cyclopropylcarbonyl chloride in the presence of a base and a solvent to form 5-bromo-1-(cyclopropylcarbonyl)indoline.", "Step 2: 5-bromo-1-(cyclopropylcarbonyl)indoline is reacted with 3,5-dimethylpiperidin-1-amine in the presence of a base and a solvent to form 5-bromo-1-(cyclopropylcarbonyl)-6-(3,5-dimethylpiperidin-1-yl)indoline.", "Step 3: 5-bromo-1-(cyclopropylcarbonyl)-6-(3,5-dimethylpiperidin-1-yl)indoline is reacted with sulfonyl chloride in the presence of a base and a solvent to form 5-bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline." ] } | |

CAS 编号 |

1251616-48-4 |

分子式 |

C25H19ClN4O3 |

分子量 |

458.9 |

IUPAC 名称 |

2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C25H19ClN4O3/c1-33-19-9-2-15(3-10-19)13-28-24(31)16-4-11-22-20(12-16)23-21(14-27-22)25(32)30(29-23)18-7-5-17(26)6-8-18/h2-12,14,29H,13H2,1H3,(H,28,31) |

InChI 键 |

YBIGDJMCPNJLEG-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

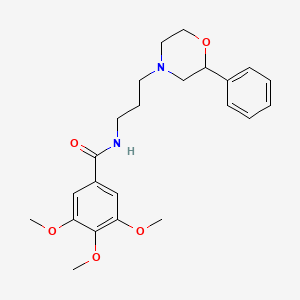

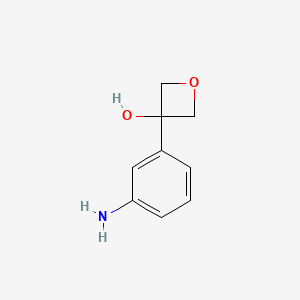

![N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2541490.png)

![6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2541491.png)

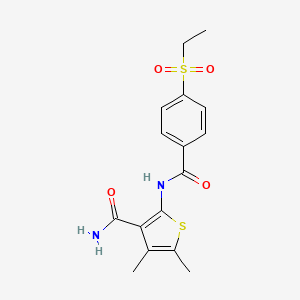

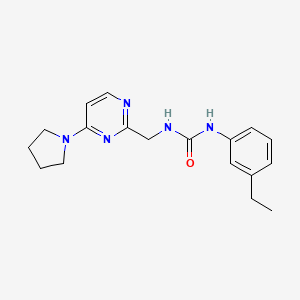

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2541498.png)

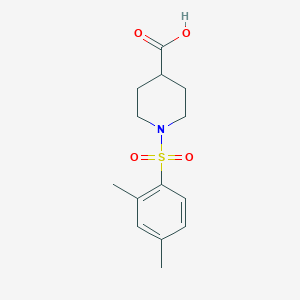

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2541499.png)

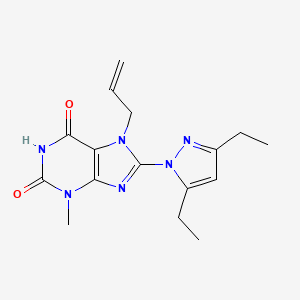

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2541505.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea](/img/structure/B2541507.png)